molecular formula C11H7ClFNO B13219635 2-Chloro-4-(3-fluoropyridin-2-yl)phenol

2-Chloro-4-(3-fluoropyridin-2-yl)phenol

Cat. No.: B13219635
M. Wt: 223.63 g/mol
InChI Key: QAOYGXVRQGYHSL-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluoropyridin-2-yl)phenol is a chemical compound that belongs to the class of halogenated phenols and fluoropyridines It is characterized by the presence of a chlorine atom at the second position and a fluoropyridinyl group at the fourth position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluoropyridin-2-yl)phenol typically involves the introduction of the fluoropyridinyl group onto a chlorophenol precursor. One common method involves the nucleophilic aromatic substitution reaction, where a fluoropyridine derivative reacts with a chlorophenol under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-fluoropyridin-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-4-(3-fluoropyridin-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluoropyridin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the halogen atoms and the fluoropyridinyl group can enhance its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-fluoropyridin-4-yl)methanol: Similar in structure but with a hydroxymethyl group instead of a phenol group.

    2-Chloro-5-phenylpyridin-3-yl)methanol: Contains a phenyl group instead of a fluoropyridinyl group.

    2-Chloro-4-(difluoromethyl)-3-fluoropyridine: Contains an additional fluorine atom on the pyridine ring.

Uniqueness

2-Chloro-4-(3-fluoropyridin-2-yl)phenol is unique due to the specific positioning of the chlorine and fluoropyridinyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties that are not observed in other similar compounds .

Properties

Molecular Formula

C11H7ClFNO

Molecular Weight

223.63 g/mol

IUPAC Name

2-chloro-4-(3-fluoropyridin-2-yl)phenol

InChI

InChI=1S/C11H7ClFNO/c12-8-6-7(3-4-10(8)15)11-9(13)2-1-5-14-11/h1-6,15H

InChI Key

QAOYGXVRQGYHSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)O)Cl)F

Origin of Product

United States

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